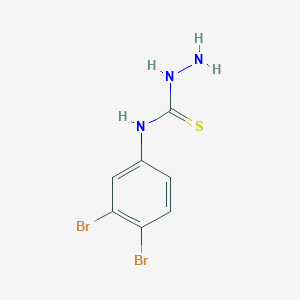
4-(3,4-Dibromophenyl)thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dibromophenyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound has a molecular formula of C7H7Br2N3S and a molecular weight of 325.03 g/mol . It is characterized by the presence of two bromine atoms on the phenyl ring and a thiosemicarbazide group attached to the 4-position of the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dibromophenyl)thiosemicarbazide typically involves the reaction of 3,4-dibromobenzaldehyde with thiosemicarbazide. The reaction is carried out in ethanol as a solvent, and the mixture is heated under reflux conditions for several hours . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and solvent volumes.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dibromophenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide group to other functional groups.
Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the thiosemicarbazide group.
Substitution: Compounds with different substituents on the phenyl ring.
Applications De Recherche Scientifique
4-(3,4-Dibromophenyl)thiosemicarbazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dibromophenyl)thiosemicarbazide involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase, which plays a role in the reversible hydration of carbon dioxide to bicarbonate ions . Additionally, it can induce apoptosis in cancer cells by modulating the expression of proteins involved in cell death pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiosemicarbazide: The parent compound with similar biological activities.
1,3,4-Thiadiazole Derivatives: Compounds with a similar core structure and biological activities.
Thiosemicarbazones: Derivatives formed by the reaction of thiosemicarbazides with aldehydes and ketones.
Uniqueness
4-(3,4-Dibromophenyl)thiosemicarbazide is unique due to the presence of two bromine atoms on the phenyl ring, which can enhance its biological activities and provide additional sites for chemical modification. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C7H7Br2N3S |
|---|---|
Poids moléculaire |
325.03 g/mol |
Nom IUPAC |
1-amino-3-(3,4-dibromophenyl)thiourea |
InChI |
InChI=1S/C7H7Br2N3S/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |
Clé InChI |
TYYDGMOUXDEBME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=S)NN)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


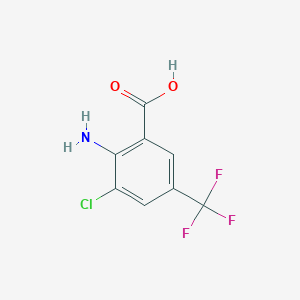
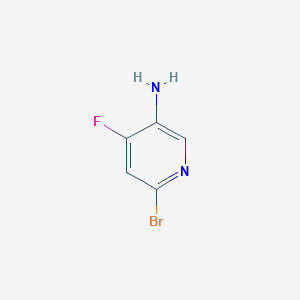
![1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13908342.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B13908343.png)
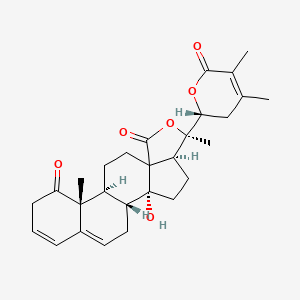
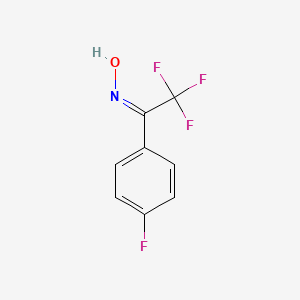
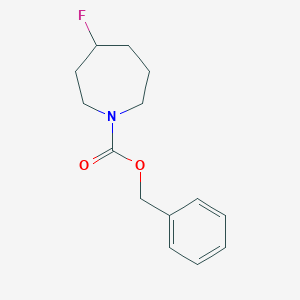
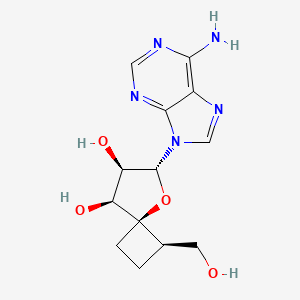
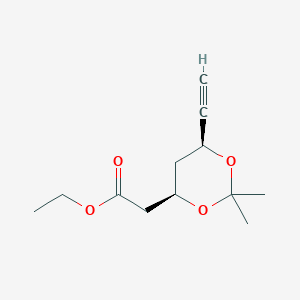
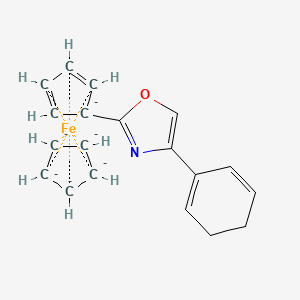
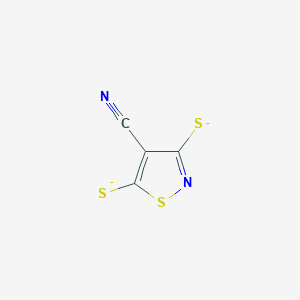
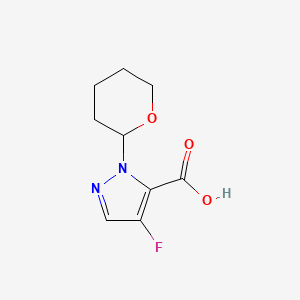
![(E)-4-[2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxo-1H-purin-7-yl]but-2-enoic acid](/img/structure/B13908391.png)
![6-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13908399.png)
